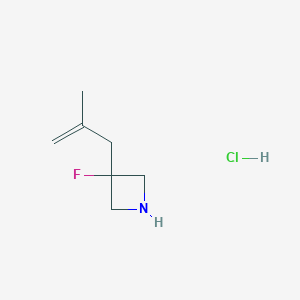

3-Fluoro-3-(2-methylprop-2-en-1-yl)azetidine hydrochloride

Description

3-Fluoro-3-(2-methylprop-2-en-1-yl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a four-membered azetidine ring substituted at the 3-position with both a fluorine atom and a 2-methylprop-2-en-1-yl (isopropenyl) group. The hydrochloride salt enhances solubility and crystallinity, making it suitable for applications in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name |

3-fluoro-3-(2-methylprop-2-enyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c1-6(2)3-7(8)4-9-5-7;/h9H,1,3-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOBEZVEBWWIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-3-(2-methylprop-2-en-1-yl)azetidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. The compound's unique structure, characterized by the presence of a fluorine atom and an azetidine ring, suggests significant biological activity, particularly in the context of drug development and pharmacological applications.

- Molecular Formula : C₇H₁₃ClFN

- Molecular Weight : 165.63 g/mol

- CAS Number : 2098058-69-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine substitution is known to enhance lipophilicity and modulate the compound's interaction with cellular membranes, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some azetidine derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.

- Anticancer Properties : Fluorinated compounds are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuropharmacological Effects : Compounds with azetidine rings may influence neurotransmitter systems, offering possibilities for treating neurological disorders.

Antimicrobial Studies

A study investigating the antimicrobial properties of various azetidine derivatives found that certain modifications, including fluorination, significantly enhanced activity against Gram-positive bacteria. The study demonstrated that this compound could potentially serve as a lead compound for developing new antibiotics.

Anticancer Research

In vitro studies have shown that fluorinated azetidines can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Neuropharmacological Effects

Research into azetidine derivatives has revealed their potential to modulate neurotransmitter levels. A study reported that compounds structurally related to this compound affected serotonin and dopamine pathways, suggesting implications for mood disorders.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The azetidine ring structure is significant in drug design due to its ability to mimic natural compounds while offering unique pharmacological properties. Compounds with azetidine moieties have been explored as potential inhibitors of various biological pathways.

- Antiproliferative Activity : Research has shown that derivatives of azetidine, including those with fluorine substitutions, exhibit potent antiproliferative effects against cancer cell lines. For instance, studies on azetidinones demonstrated their effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .

- MEK Inhibition : Certain azetidine derivatives have been identified as MEK inhibitors, which are vital in the treatment of proliferative diseases such as cancer. The presence of fluorine in these compounds can enhance their biological activity and selectivity .

Synthesis of Novel Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, including lipophilicity and metabolic stability. This makes 3-fluoro-3-(2-methylprop-2-en-1-yl)azetidine hydrochloride a valuable intermediate in synthesizing new pharmaceuticals.

- Late-stage Functionalization : The compound serves as a precursor for late-stage functionalization processes, where specific groups can be introduced to optimize the pharmacokinetic profiles of drug candidates .

Fluorinated Polymers

Fluorinated compounds are known for their unique properties such as chemical inertness and thermal stability. The incorporation of this compound into polymer matrices can enhance the performance characteristics of materials used in various applications.

- Coatings and Films : The compound can be utilized in the development of advanced coatings that require high resistance to solvents and thermal degradation. This is particularly beneficial in industries such as electronics and automotive where durability is paramount.

Case Study 1: Anticancer Activity

A series of studies focused on the antiproliferative effects of azetidinone derivatives demonstrated that compounds similar to this compound showed significant activity against breast cancer cell lines (e.g., MCF-7). The structure-activity relationship indicated that modifications at the C3 position could enhance efficacy while reducing toxicity .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for creating fluorinated azetidines highlighted the utility of this compound as an intermediate. Various methodologies were explored, including nucleophilic substitutions and coupling reactions that leverage the compound's reactivity to yield complex drug-like entities .

Comparison with Similar Compounds

Structural and Functional Insights

Fluorination Patterns :

- The trifluoromethyl analog (CAS 1803588-53-5) exhibits higher lipophilicity than the target compound due to the electron-withdrawing CF₃ group, which may improve blood-brain barrier penetration in drug candidates .

- The difluoromethyl derivative (CAS 1354792-76-9) offers intermediate polarity, balancing solubility and metabolic stability .

- Substituent Effects: The isopropenyl group in the target compound introduces unsaturation, enabling Diels-Alder or thiol-ene reactions for bioconjugation. In contrast, the isopropyl group in C₇H₁₄ClFN () lacks this reactivity but provides steric shielding .

Commercial Availability :

- The trifluoromethyl and difluoromethyl analogs are widely available in industrial-grade quantities (e.g., 25 kg/drum), whereas the target compound’s niche substituent may limit suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.